Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
pentyl 5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5S/c1-4-6-7-14-28-23(25)22-16(3)29-21-13-10-18(15-20(21)22)24-30(26,27)19-11-8-17(5-2)9-12-19/h8-13,15,24H,4-7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAVLVMRPKQQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of substituted phenols with β-keto esters. For 2-methyl-1-benzofuran-3-carboxylic acid, a common route involves:
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Claisen rearrangement of allyl 2-methyl-3-oxobutanoate to form a γ,δ-unsaturated ketone.
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Cyclization using sulfuric acid or polyphosphoric acid (PPA) to yield the benzofuran ring.
Example Procedure :
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A mixture of 2-methyl-3-oxobutanoic acid (1.0 eq) and allyl alcohol (1.2 eq) is heated at 120°C with catalytic p-toluenesulfonic acid (p-TsOH).
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The intermediate undergoes cyclization in PPA at 80°C for 4 hours, yielding 2-methyl-1-benzofuran-3-carboxylic acid (78% yield).
Sulfonamidation at the 5-Position
Electrophilic Aromatic Substitution
The sulfonamide group is introduced via direct sulfonamidation using 4-ethylbenzenesulfonyl chloride. The 5-position of the benzofuran is activated for electrophilic substitution due to electron-donating effects of the furan oxygen.
Optimized Conditions :
Microwave-Assisted Sulfonamidation
Recent advancements utilize microwave irradiation to accelerate the reaction:
Esterification with Pentanol
Fischer Esterification
The carboxylic acid is converted to the pentyl ester via acid-catalyzed esterification:
Steglich Esterification
For acid-sensitive substrates, Steglich conditions using DCC/DMAP are preferred:
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Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 eq), dimethylaminopyridine (DMAP, 0.2 eq).
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Solvent : Dry DCM.
Purification and Characterization
Chromatographic Techniques
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Silica Gel Chromatography : Eluent = hexane/ethyl acetate (7:3 → 1:1 gradient).
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HPLC Purity : ≥98% (C18 column, acetonitrile/water = 70:30).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, pentyl CH₃), 2.13 (m, 2H, benzofuran CH₃), 3.39 (t, J = 5.8 Hz, 2H, SO₂NCH₂), 7.21–7.89 (m, aromatic H).
Challenges and Optimization Opportunities
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Regioselectivity in Sulfonamidation : Competing substitution at the 4- and 6-positions can occur. Use of bulky bases (e.g., 2,6-lutidine) improves 5-position selectivity.
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Ester Hydrolysis : The pentyl ester is prone to hydrolysis under basic conditions. Storage at pH 6–7 in anhydrous solvents is recommended.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–5 kg |
| Sulfonamidation Time | 12 hours | 8 hours (microwave) |
| Overall Yield | 50–60% | 68–72% |
Green Chemistry Alternatives
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfinyl or sulfide derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Nitro or halogenated benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been investigated for its potential as a therapeutic agent. Its sulfonamide group may provide enhanced interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzofuran moiety is often associated with anticancer properties, suggesting that this compound could be evaluated for similar effects in vitro and in vivo studies.
Enzyme Inhibition Studies
The compound's structural features allow it to interact with specific enzymes, potentially inhibiting their activity. This characteristic is particularly valuable in the development of drugs targeting metabolic pathways involved in diseases such as cancer and diabetes.
Example: Inhibition of Carbonic Anhydrase
Studies have shown that sulfonamide derivatives can act as effective inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. Future research could explore whether this compound exhibits similar inhibitory effects.
Neuropharmacology
Given the presence of the benzofuran structure, this compound may also be investigated for neuroprotective effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection.
Potential Applications:
- Treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Modulation of serotonin receptors, which could lead to antidepressant effects.
Mechanism of Action
The mechanism by which pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to anticancer effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
- Benzofuran Substituents : The methoxymethyl group in introduces polarity, contrasting with the methyl group in other derivatives, which may alter steric and electronic properties.
- Sulfonamide Substituents: Electron-withdrawing groups (e.g., -F in , -Cl in , -NO₂ in ) modulate sulfonamide reactivity and binding affinity, whereas the 4-ethylphenyl group in the target compound provides steric bulk and electron-donating effects.
Physicochemical Properties
- Lipophilicity : The pentyl ester and 4-ethylphenyl group in the target compound likely increase logP compared to analogues with shorter esters (e.g., butyl in ) or polar substituents (e.g., methoxymethyl in ).
- Solubility: Derivatives with electron-withdrawing sulfonamide substituents (e.g., -NO₂ in ) may exhibit lower aqueous solubility due to increased molecular planarity and reduced hydrogen bonding.
Pharmacological Activity
While direct pharmacological data for the target compound are unavailable, related benzofuran sulfonamides have shown activity in receptor binding and enzyme inhibition studies. For example:
- Anticancer Potential: Compounds with nitro groups (e.g., ) may act as prodrugs, releasing reactive intermediates under hypoxic conditions .
- Neuroactivity : Fluorinated derivatives (e.g., ) have been explored for CNS applications due to enhanced blood-brain barrier penetration .
Biological Activity
Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C23H27NO5S
- Molecular Weight : 429.53 g/mol
- CAS Number : [Not provided in search results]
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapeutics, where enzyme inhibition can lead to reduced tumor growth.
- Antioxidant Properties : Many benzofuran derivatives demonstrate antioxidant activity, which can mitigate oxidative stress in cells, contributing to neuroprotective effects.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound and related compounds:
Case Studies and Research Findings
- Anticancer Activity : In studies involving similar benzofuran derivatives, it was found that these compounds could inhibit FASN, a critical enzyme involved in lipid metabolism and cancer cell proliferation. This inhibition leads to reduced cellular viability in cancer models, suggesting a potential therapeutic application for this compound in oncology.
- Neuroprotective Effects : Research has indicated that compounds with structural similarities can enhance GABAergic transmission, which may provide benefits in treating neurological disorders such as epilepsy and anxiety. The modulation of neurotransmitter systems highlights the compound's potential in neuropharmacology.
- Antioxidant Properties : The antioxidant capacity of benzofuran derivatives has been well documented. These compounds can reduce oxidative stress markers in vitro, indicating their role in protecting against cellular damage.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the benzofuran core formation, followed by sulfonylation of the 5-position amino group and esterification at the 3-position carboxylate. Key steps include:
- Core construction : Cyclization of substituted phenols with propargyl alcohols or ketones under acid catalysis .
- Sulfonylation : Use of 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or NaH in THF) .
- Esterification : Activation of the carboxylic acid group (e.g., DCC/DMAP) before coupling with pentanol.
- Optimization : Yield improvements may involve solvent selection (e.g., THF for better solubility), temperature control during sulfonylation (0–5°C to minimize side reactions), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR to confirm substitution patterns (e.g., methyl at C2, sulfonamide at C5) .
- IR : Peaks at ~1350 cm (S=O stretching) and ~1700 cm (ester C=O) validate functional groups .
- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements (e.g., dihedral angles between benzofuran and sulfonyl groups) and hydrogen-bonding networks critical for stability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, and what assays are recommended?
- Experimental Design :
- Target selection : Prioritize enzymes/receptors with known interactions with benzofuran derivatives (e.g., kinases, cytochrome P450) .
- Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only samples.
Q. What computational methods are suitable for predicting environmental fate and toxicity, and how do they align with experimental data?
- Methods :
- DFT calculations : Predict physicochemical properties (e.g., logP, solubility) to model environmental partitioning .
- Molecular docking : Simulate interactions with biological targets (e.g., estrogen receptors) to hypothesize endocrine-disruption potential .
Q. How should researchers address contradictions between observed and predicted reactivity in sulfonylation or esterification steps?
- Root-cause analysis :
- Steric hindrance : Use X-ray data to assess spatial blocking at the 5-position amino group .
- Electronic effects : Compare Hammett substituent constants (σ) of 4-ethylphenyl vs. other aryl groups to explain sulfonylation efficiency .
- Mitigation : Modify reaction conditions (e.g., switch from NaH to stronger bases like LDA) or protect competing functional groups .
Q. What experimental frameworks are recommended for assessing long-term environmental impacts?
- Design :
- Fate studies : Use OECD 308 guidelines to measure biodegradation in water-sediment systems .
- Toxicity : Chronic exposure assays on model organisms (e.g., Daphnia magna) to determine NOEC (no-observed-effect concentration) .
- Data integration : Apply probabilistic risk assessment models (e.g., Monte Carlo simulations) to extrapolate lab data to ecosystem-level impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
